N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
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Overview
Description
N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide is a compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide typically involves the condensation of piperidine-4-carboxylic acid with 5-methyl-1,2-oxazole-3-amine. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce more saturated oxazole derivatives.
Scientific Research Applications
N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, allowing the compound to bind to enzymes or receptors. This binding can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
N-(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl-1,3-thiazol-2-yl)piperidine-4-carboxamide: This compound shares a similar oxazole ring structure but has different substituents, leading to distinct biological activities.
1-[2-(3R,4S)-3-[5-(4-tert-butylphenyl)-1,2-oxazol-3-yl]methyl]piperidin-4-yl]acetyl]piperidine-4-carboxamide: Another related compound with variations in the piperidine and oxazole rings.
Uniqueness
N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H15N3O2 |
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Molecular Weight |
209.24 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C10H15N3O2/c1-7-6-9(13-15-7)12-10(14)8-2-4-11-5-3-8/h6,8,11H,2-5H2,1H3,(H,12,13,14) |
InChI Key |
SSMGRXDFLCKGGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCNCC2 |
Origin of Product |
United States |
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